

Application Notes and Protocols for the NMR Assignment of Karsoside

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Compound of Interest

Compound Name: Karsoside

Cat. No.: B1673298

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Karsoside is a triterpenoid glycoside with significant potential in pharmaceutical research due to its complex structure and promising biological activities. A complete and unambiguous assignment of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra is fundamental for its structural elucidation, quality control, and the development of structure-activity relationships. This document provides a detailed protocol for the NMR assignment of **Karsoside**, including comprehensive data tables and visualizations of key spectroscopic correlations.

Data Presentation: NMR Assignment of Karsoside

The complete ^1H and ^{13}C NMR assignments for **Karsoside**, dissolved in DMSO- d_6 , are summarized below. Assignments were achieved through a combination of 1D NMR (^1H and ^{13}C) and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ^1H NMR Data for Karsoside (500 MHz, DMSO- d_6)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
3	3.20	dd	11.5, 4.5
12	5.15	t	3.5
23	3.40, 3.10	m, m	
24	0.85	s	
25	0.75	s	
26	0.88	s	
27	1.10	s	
29	0.92	s	
30	0.80	s	
Xylose			
1'	4.25	d	7.5
2'	3.05	t	8.0
3'	3.20	t	8.5
4'	3.35	m	
5'a	3.55	dd	11.0, 5.5
5'b	3.15	t	10.5
Rhamnose			
1"	5.10	br s	
2"	3.80	m	
3"	3.45	dd	9.0, 3.0
4"	3.25	t	9.5
5"	3.30	m	

6"	1.15	d	6.0
Glucose			
1"	4.35	d	7.8
2"	2.95	t	8.2
3"	3.18	t	8.5
4"	3.08	t	9.0
5"	3.15	m	
6""a	3.65	dd	11.5, 5.0
6""b	3.40	dd	11.5, 7.0

Table 2: ¹³C NMR Data for Karsoside (125 MHz, DMSO-d₆)

Position	δC (ppm)	Position	δC (ppm)
Aglycone	Xylose		
1	38.5	1'	104.5
2	26.8	2'	73.8
3	88.5	3'	77.0
4	39.0	4'	69.5
5	55.2	5'	66.0
6	18.2	Rhamnose	
7	32.5	1''	101.5
8	39.8	2''	70.5
9	47.5	3''	70.8
10	36.8	4''	72.0
11	23.0	5''	68.5
12	122.0	6''	18.0
13	144.0	Glucose	
14	41.8	1'''	105.0
15	28.0	2'''	74.5
16	23.5	3'''	76.5
17	46.5	4'''	70.0
18	41.2	5'''	77.2
19	45.8	6'''	61.0
20	30.5		
21	33.8		
22	36.5		

23	68.0
24	15.5
25	16.5
26	17.0
27	25.8
28	176.0
29	28.5
30	21.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation

A sample of 5-10 mg of purified **Karsoside** was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ¹H and ¹³C).

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The sample temperature was maintained at 298 K.

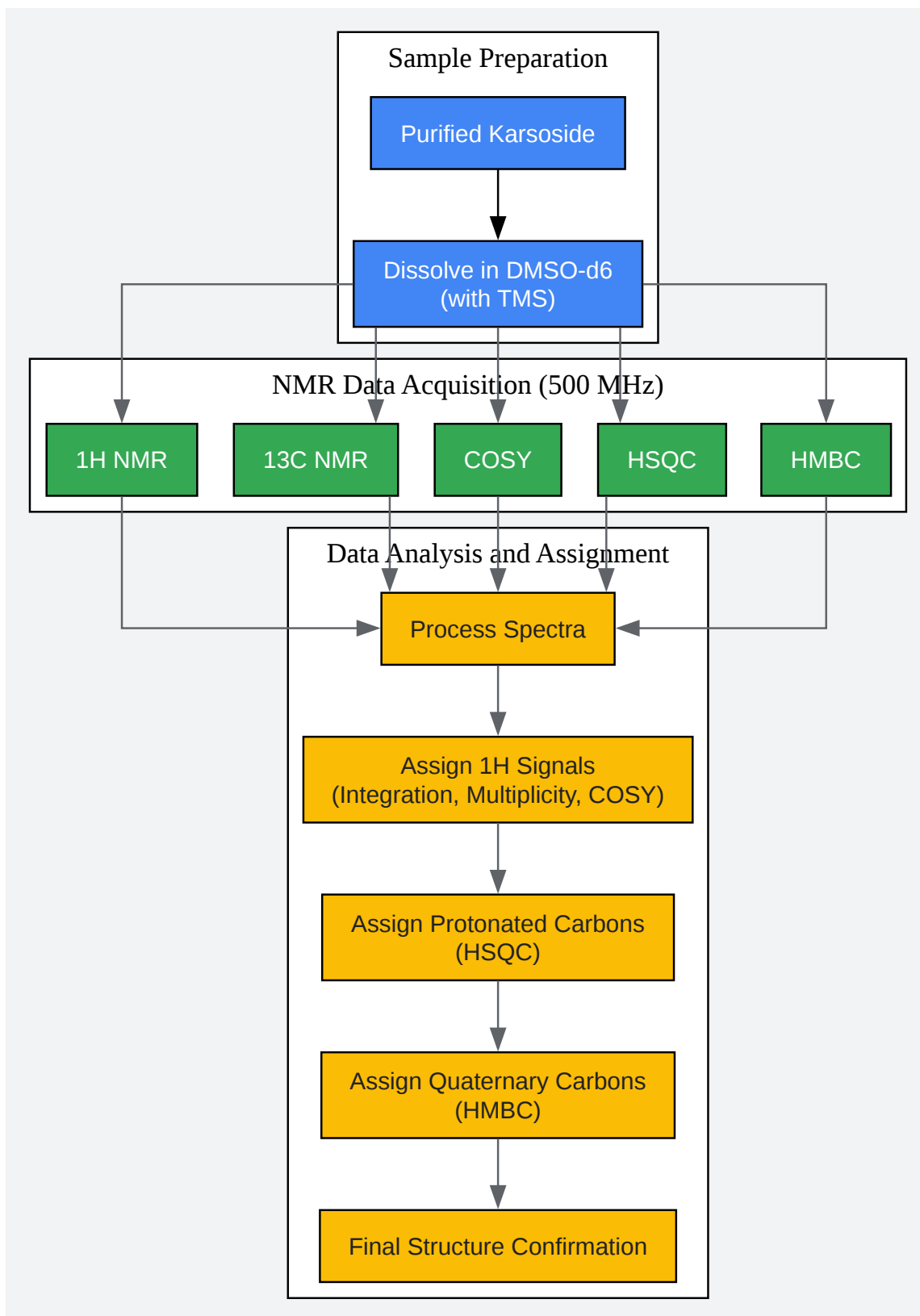
- ¹H NMR Spectroscopy:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 12 ppm
 - Acquisition Time: 2.73 s

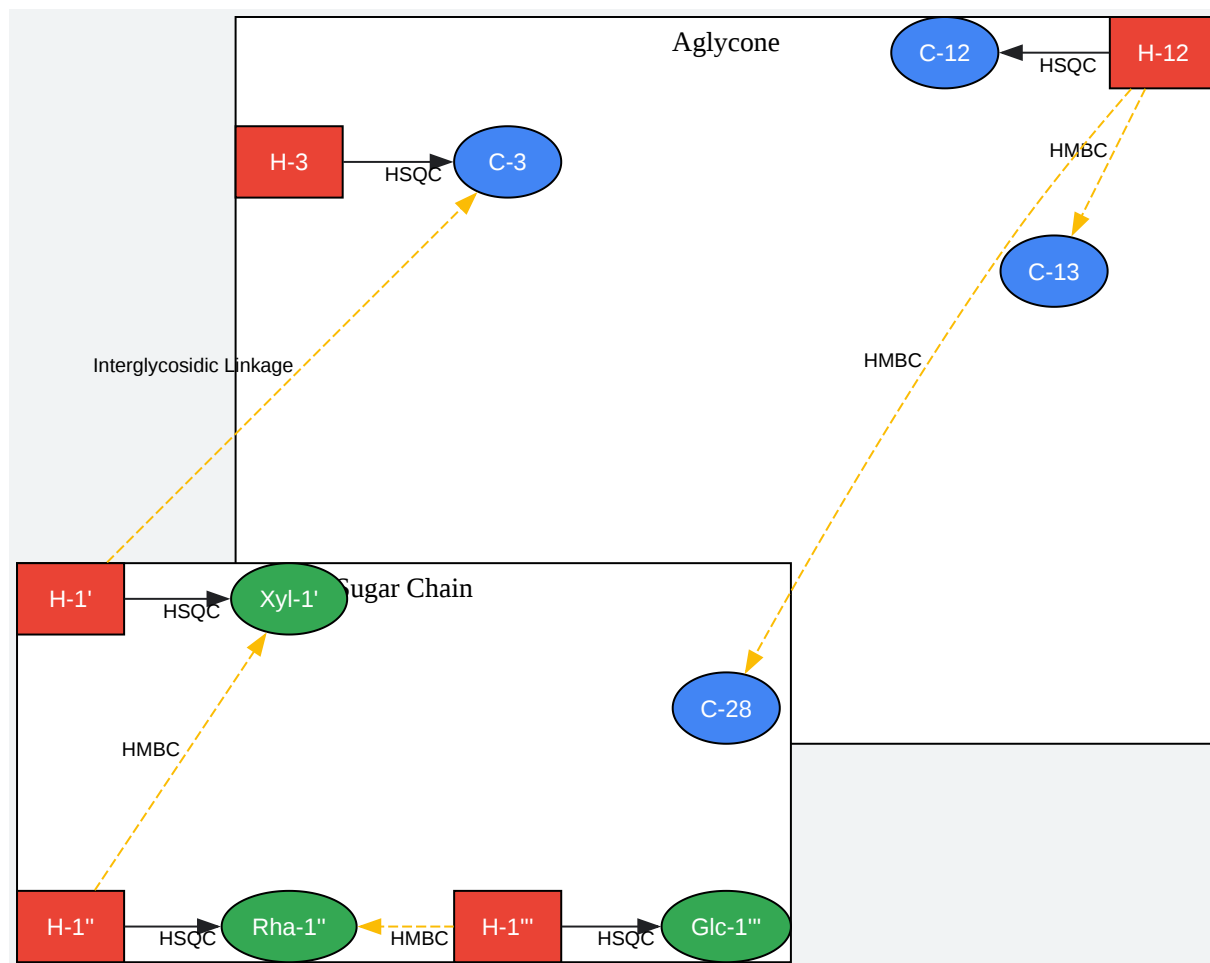
- Relaxation Delay: 2.0 s
- **¹³C NMR Spectroscopy:**
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.36 s
 - Relaxation Delay: 2.0 s
- **2D NMR - COSY (Correlation Spectroscopy):**[\[1\]](#)[\[2\]](#)
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - Data Points: 2048 (F2) x 256 (F1)
 - Spectral Width: 10 ppm in both dimensions
 - Relaxation Delay: 1.5 s
- **2D NMR - HSQC (Heteronuclear Single Quantum Coherence):**[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 16
 - Data Points: 2048 (F2) x 256 (F1)
 - Spectral Width: 10 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)
 - Relaxation Delay: 1.5 s
 - Evolution Delay for ¹JCH: 3.45 ms

- 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Pulse Program: hmbcgplpndqf
 - Number of Scans: 32
 - Data Points: 2048 (F2) x 256 (F1)
 - Spectral Width: 10 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)
 - Relaxation Delay: 2.0 s
 - Evolution Delay for long-range JCH: 60 ms

Mandatory Visualizations

Experimental Workflow for NMR Assignment of Karsoside





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References

- 1. epfl.ch [epfl.ch]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
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